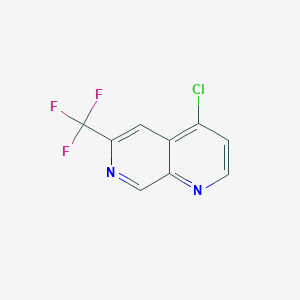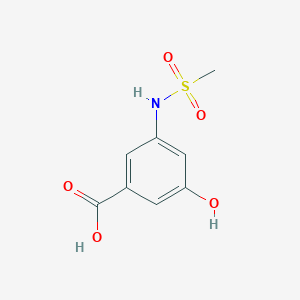
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromenones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one typically involves the formation of the chromenone core followed by the introduction of the 1,3-dioxolane ring. One common method is the cyclization of an appropriate precursor under acidic conditions to form the chromenone structure. The 1,3-dioxolane ring can then be introduced through acetalization of a carbonyl group with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts like zirconium tetrachloride (ZrCl4) can be employed for the acetalization step to ensure high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The 1,3-dioxolane ring can also influence the compound’s reactivity and stability, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
Chromenone Derivatives: Various chromenone derivatives with different substituents and functional groups.
Uniqueness
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one is unique due to the presence of both the chromenone core and the 1,3-dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88021-72-1 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-6-methylchromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-8-2-3-11-9(6-8)12(14)10(7-17-11)13-15-4-5-16-13/h2-3,6-7,13H,4-5H2,1H3 |
InChI Key |
OUIGFEMUTRTLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B11878939.png)
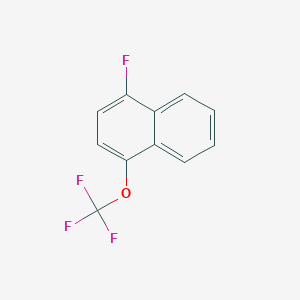
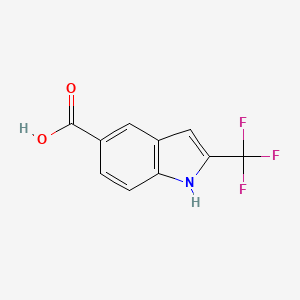
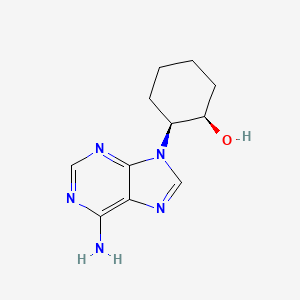

![6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11878970.png)
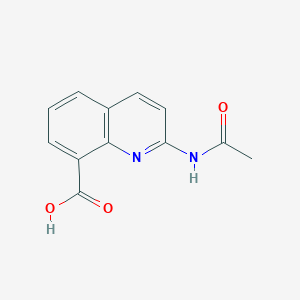
![Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl-](/img/structure/B11878998.png)
